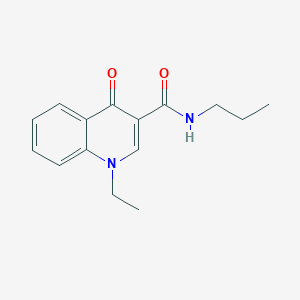

1-Ethyl-4-oxo-N-propyl-1,4-dihydroquinoline-3-carboxamide

Beschreibung

Eigenschaften

CAS-Nummer |

112935-98-5 |

|---|---|

Molekularformel |

C15H18N2O2 |

Molekulargewicht |

258.32 g/mol |

IUPAC-Name |

1-ethyl-4-oxo-N-propylquinoline-3-carboxamide |

InChI |

InChI=1S/C15H18N2O2/c1-3-9-16-15(19)12-10-17(4-2)13-8-6-5-7-11(13)14(12)18/h5-8,10H,3-4,9H2,1-2H3,(H,16,19) |

InChI-Schlüssel |

GENIODYTORCKQV-UHFFFAOYSA-N |

Kanonische SMILES |

CCCNC(=O)C1=CN(C2=CC=CC=C2C1=O)CC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Step 1: Cyclization to Form Quinoline Core

- Starting from malonic acid diethyl ester and an appropriate anthranilic acid derivative, the cyclization is induced by refluxing in diphenyl ether at approximately 240–255 °C.

- This step yields the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester as a white solid with high purity.

- The reaction conditions are harsh due to the need for ring closure and formation of the quinoline scaffold.

Step 2: N-Alkylation at the 1-Position

- The ethyl ester intermediate is subjected to N-alkylation using ethyl bromide (for the 1-ethyl substituent) in anhydrous N,N-dimethylformamide (DMF).

- Sodium hydride (NaH) is used as a base to deprotonate the nitrogen, facilitating nucleophilic substitution.

- The reaction is typically carried out at 90 °C under an inert atmosphere.

- This step yields 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester with yields ranging from 50% to 93% depending on conditions.

Step 3: Hydrolysis to Carboxylic Acid

- The ester is hydrolyzed under basic conditions (e.g., 10% aqueous NaOH in ethanol) at 100 °C to yield the corresponding 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

- The acid is isolated by acidification and purification steps.

Coupling to Form the Carboxamide

Step 4: Activation of Carboxylic Acid

- The carboxylic acid is activated using coupling reagents such as bromotrispyrrolidinophosphonium hexafluorophosphate (PyBrop) in the presence of polystyrene-supported 1-hydroxybenzotriazole (HOBt).

- This activation forms an active ester intermediate suitable for amide bond formation.

- The reaction is typically performed in DMF at room temperature with optimized activation times (e.g., two 3-hour steps) to maximize yield and purity.

Step 5: Amide Bond Formation with Propylamine

- Propylamine is added to the activated ester solution to form the carboxamide bond, yielding this compound.

- The coupling reaction proceeds at room temperature over 24 hours.

- The product is then purified by recrystallization or chromatographic methods to obtain the target compound with high purity.

Alternative Synthetic Routes and Notes

- Some methods employ solid-phase synthesis techniques using polystyrene-supported HOBt to facilitate purification and improve yields in amide coupling steps.

- N-alkylation can also be performed using other alkyl halides under similar conditions, allowing for structural diversity.

- The key cyclization step to form the quinoline core is critical and requires careful temperature control to avoid side reactions.

- The use of sodium hydride requires anhydrous conditions and inert atmosphere to prevent side reactions and ensure safety.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) |

|---|---|---|---|---|

| 1 | Cyclization | Malonic acid diethyl ester + anthranilic acid, reflux in diphenyl ether (~240 °C) | 4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester | 77 |

| 2 | N-Alkylation | Ethyl bromide, NaH, anhydrous DMF, 90 °C | 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester | 50–93 |

| 3 | Hydrolysis | 10% NaOH aqueous, ethanol, 100 °C | 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 70–76 |

| 4 | Activation (Carboxylic acid) | PyBrop, PS-HOBt, DMF, room temperature, 2 × 3 h | Activated ester intermediate | Optimized |

| 5 | Amide coupling | Propylamine, DMF, room temperature, 24 h | This compound | 25–80 (varies) |

Research Findings and Optimization

- The use of polystyrene-supported HOBt as a coupling reagent improves the purity of the amide products by minimizing side reactions and facilitating purification.

- Reaction times and reagent equivalents have been optimized to balance yield and product quality, with coupling times of 24 hours and slight excess of amine (0.9 equivalents) being effective.

- The cyclization step is sensitive to temperature and solvent choice; phenyl ether is preferred for its high boiling point and inertness.

- N-alkylation yields depend on the alkyl halide and reaction conditions; sodium hydride is effective but requires careful handling.

Analyse Chemischer Reaktionen

Types of Reactions

1-Ethyl-4-oxo-N-propyl-1,4-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Hydroxyquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-Ethyl-4-oxo-N-propyl-1,4-dihydroquinoline-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated for its role in developing new therapeutic agents.

Industry: Utilized in the synthesis of dyes and pigments due to its stable chemical structure.

Wirkmechanismus

The mechanism of action of 1-Ethyl-4-oxo-N-propyl-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication and repair .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Analogous Compounds

Key Observations :

- N-1 Alkyl Chain Length: Longer chains (e.g., pentyl in ALICB179,3) enhance lipophilicity and membrane permeability but may reduce aqueous solubility .

- C-3 Carboxamide Modifications : Bulky substituents like adamantyl or naphthyl (Compounds 24, 34) improve target selectivity but may hinder solubility . The propyl group in the target compound offers a compromise between steric bulk and hydrophilicity.

- Electron-Withdrawing Groups : Fluorine (GHQ168) or acetyl (4g) at C-6/C-7 enhances electronic interactions with biological targets, though fluorine may increase synthetic complexity .

Physicochemical and Pharmacokinetic Properties

- Solubility: The propyl carboxamide in the target compound likely improves water solubility compared to adamantyl or naphthyl derivatives (logP estimated <3.5) but falls short of morpholino-containing analogs like GHQ168 (logP ~2.8) .

- Synthetic Accessibility : The target compound’s regioselective N-ethylation simplifies synthesis compared to chiral analogs (e.g., Compounds 24/25), which require HPLC separation .

Research Findings and Limitations

- Regioselectivity in Synthesis: DFT studies confirm that N-ethylation at the 4-oxoquinoline nitrogen is favored (ΔG‡ ~15 kcal/mol lower than carboxamide pathway), enabling high-purity synthesis of the target compound .

- Activity Gaps : The compound’s theoretical antiviral activity remains unvalidated experimentally, contrasting with ALICB179,3, which shows confirmed efficacy in viral inhibition assays .

Biologische Aktivität

1-Ethyl-4-oxo-N-propyl-1,4-dihydroquinoline-3-carboxamide (CAS: 112935-98-5) is a compound belonging to the class of 4-oxo-1,4-dihydroquinoline derivatives. These compounds have garnered attention due to their potential biological activities, particularly as inhibitors of β-secretase (BACE-1), which plays a critical role in the pathogenesis of Alzheimer's disease.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a quinoline core with various functional groups that contribute to its biological activity.

BACE-1 Inhibition

Recent studies have shown that derivatives of 4-oxo-1,4-dihydroquinoline-3-carboxamides exhibit significant inhibitory activity against BACE-1. A notable study reported a series of these derivatives, including this compound, demonstrating an IC50 value indicative of potent inhibition. Specifically, the most effective analogs showed IC50 values as low as 1.89 μM, suggesting promising therapeutic potential for Alzheimer's disease treatment .

Cytotoxicity and Selectivity

In vitro evaluations indicated that while these compounds effectively inhibit BACE-1, they also exhibit low cytotoxicity towards human cell lines. This selectivity is crucial for drug development as it minimizes potential side effects associated with therapeutic agents .

Blood-Brain Barrier Permeability

The ability of this compound to cross the blood-brain barrier (BBB) was assessed through predictive models. The compound demonstrated favorable predicted permeability, which is essential for central nervous system-targeted therapies .

Study on Structure-Activity Relationship (SAR)

A comprehensive study explored the structure-activity relationship among various 4-oxo derivatives. The findings highlighted that modifications on the propyl chain significantly influenced BACE-1 inhibitory activity and cytotoxicity profiles. For instance, substituents on the nitrogen atom and variations in the carbon chain length were found to optimize both potency and selectivity .

| Compound | IC50 (μM) | Cytotoxicity (HepG2) | BBB Permeability |

|---|---|---|---|

| 14e | 1.89 | Low | High |

| 14f | 5.00 | Moderate | Moderate |

| 14g | 10.00 | High | Low |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Ethyl-4-oxo-N-propyl-1,4-dihydroquinoline-3-carboxamide with high yield and purity?

- Methodology : A robust approach involves multi-step synthesis, starting with alkylation of the quinolone core followed by carboxamide formation. Key steps include:

- Alkylation : Reacting the quinolone precursor (e.g., ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate) with ethyl iodide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the ethyl group at the N-1 position .

- Saponification : Hydrolysis of the ester group using NaOH in a THF/water mixture to yield the carboxylic acid intermediate.

- Amide Coupling : Employing coupling agents like TBTU or HOBt with N-propylamine to form the carboxamide.

- Purification : Recrystallization from ethanol or column chromatography to achieve >95% purity.

- Data : Typical yields range from 85–93% for alkylation and 90–97% for saponification .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., ethyl and propyl groups) and verify the absence of impurities.

- LC-MS/HPLC : For assessing purity (>98%) and molecular weight confirmation.

- FT-IR : To identify carbonyl (C=O) stretches (e.g., 1680–1720 cm⁻¹ for the oxo and carboxamide groups).

- Data : Melting points for similar derivatives are reported between 170–172°C .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Methodology : Single-crystal X-ray diffraction provides precise bond lengths, angles, and intermolecular interactions.

- Crystallization : Grow crystals via slow evaporation in ethanol or DMSO.

- Data Collection : Use a Bruker APEX DUO CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Software like SHELXL for structure solution.

Q. What strategies mitigate conflicting data in structure-activity relationship (SAR) studies of quinolone carboxamides?

- Methodology :

- Comparative Analysis : Cross-validate biological assays (e.g., antimicrobial IC₅₀) with computational docking (e.g., AutoDock Vina) to identify binding modes.

- Controlled Variables : Standardize assay conditions (pH, solvent, cell lines) to reduce variability.

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/particulates.

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.